

An In-depth Technical Guide to Isohopeaphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isohopeaphenol*

Cat. No.: *B13430403*

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Abstract

Isohopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant interest within the scientific community for its diverse biological activities. As a geometric isomer of Hopeaphenol, this polyphenolic compound, primarily isolated from plant sources such as *Vitis vinifera*, demonstrates notable potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of **Isohopeaphenol**, detailed experimental protocols for assessing its biological activity, and an exploration of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Profile of Isohopeaphenol

Isohopeaphenol is a complex stilbenoid with the molecular formula $C_{56}H_{42}O_{12}$.^{[1][2]} Its structure, a tetramer of resveratrol, contributes to its significant molecular weight and its capacity to interact with various biological targets. The key molecular details are summarized in the table below.

Property	Value	Citation
Molecular Formula	C ₅₆ H ₄₂ O ₁₂	[1][2]
Molecular Weight	906.9 g/mol	[1]
Synonyms	(-)-isohopeaphenol, Isohopeaphenol A	
Class	Stilbenoid, Resveratrol Tetramer, Polyphenol	

Biological Activity and Quantitative Data

Isohopeaphenol has been shown to exhibit a range of biological effects, including enzyme inhibition and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Isohopeaphenol has been identified as an inhibitor of human sirtuin 1 (hSIRT1), a class III histone deacetylase involved in various cellular processes, including gene expression and metabolism. It also demonstrates inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate digestion.

Cytotoxic Activity

Studies have demonstrated the cytotoxic effects of **Isohopeaphenol** against human hepatocellular carcinoma cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

Cell Line	IC ₅₀ (at 72h)	Citation
Hep3B	26.0 ± 3.0 μ M	
HepG2	54 μ M	

Experimental Protocols

The following sections detail the methodologies for key experiments related to the biological activity of **Isohopeaphenol**.

α -Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α -glucosidase inhibitory activity of **Isohopeaphenol**.

Objective: To quantify the inhibitory effect of **Isohopeaphenol** on α -glucosidase activity.

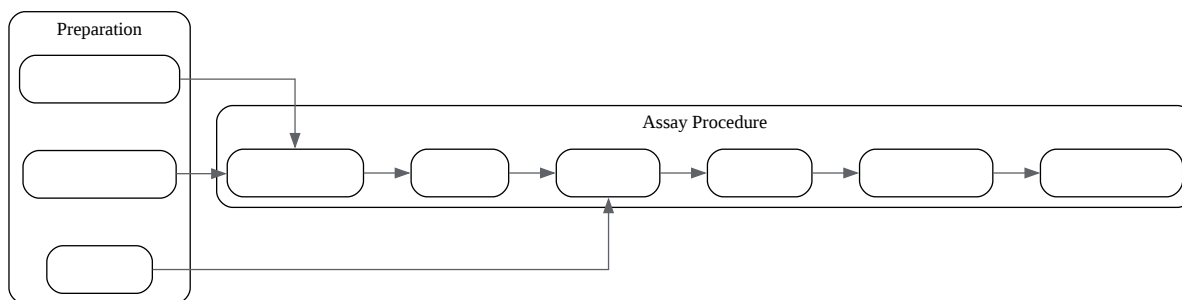
Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- **Isohopeaphenol**
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3) solution (e.g., 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Isohopeaphenol** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 20 μL of varying concentrations of **Isohopeaphenol** solution.
- Add 20 μL of α -glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well containing **Isohopeaphenol** and incubate for 5 minutes at 37°C.
- Initiate the reaction by adding 20 μL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.
- Incubate the mixture at 37°C for 20 minutes.

- Terminate the reaction by adding 50 μL of Na_2CO_3 solution.
- Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol produced is proportional to the enzyme activity.
- Acarbose can be used as a positive control.
- The percentage of inhibition is calculated using the formula: $\% \text{ Inhibition} = [(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$



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Workflow for the α -glucosidase inhibition assay.

hSIRT1 Inhibition Assay (Fluor de Lys Method)

This protocol describes a common method for assessing the inhibition of hSIRT1 by **Isohopeaphenol**.

Objective: To determine the inhibitory effect of **Isohopeaphenol** on the deacetylase activity of hSIRT1.

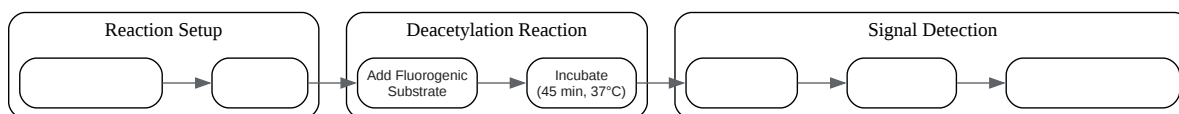
Materials:

- Recombinant human SIRT1 (hSIRT1)
- Fluor de Lys-SIRT1 substrate (a fluorogenic peptide derived from p53)
- NAD⁺
- Developer solution (containing a protease)
- **Isohopeaphenol**
- Assay buffer
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Isohopeaphenol** in a suitable solvent (e.g., DMSO).
- In a 96-well black microplate, add the assay buffer, NAD⁺, and varying concentrations of **Isohopeaphenol**.
- Add the hSIRT1 enzyme to the wells and briefly incubate.
- Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.
- Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.
- Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
- Incubate at 37°C for an additional period (e.g., 15 minutes).
- Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- The fluorescence intensity is proportional to the deacetylase activity.

- The percentage of inhibition is calculated by comparing the fluorescence of the wells with **Isohopeaphenol** to the control wells without the inhibitor.

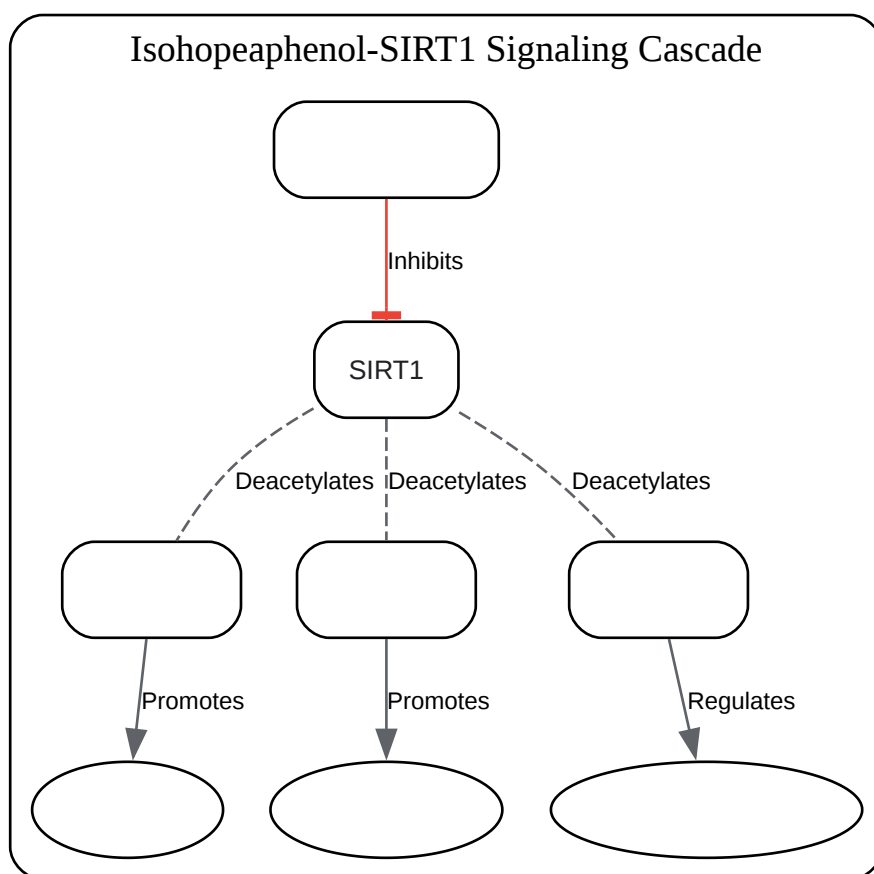


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Workflow for the hSIRT1 inhibition assay.

Signaling Pathway Interactions

As an inhibitor of SIRT1, **Isohopeaphenol** can modulate downstream signaling pathways that are regulated by this deacetylase. SIRT1 is known to deacetylate and thereby influence the activity of several key transcription factors and proteins, including p53, NF-κB, and FOXO. By inhibiting SIRT1, **Isohopeaphenol** can lead to the hyperacetylation and altered activity of these proteins, subsequently affecting cellular processes such as apoptosis, inflammation, and stress resistance.



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Proposed signaling pathway of **Isohopeaphenol** via SIRT1 inhibition.

Conclusion

Isohopeaphenol presents as a promising natural compound with well-defined molecular characteristics and significant biological activities. Its ability to inhibit key enzymes such as hSIRT1 and α -glucosidase, along with its cytotoxic effects on cancer cells, underscores its potential for further investigation in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field. Future studies should focus on the in vivo efficacy, bioavailability, and detailed molecular mechanisms of **Isohopeaphenol** to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isohopeaphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13430403#isohopeaphenol-molecular-formula-and-weight]

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